(R)-3-甲基戊酸

描述

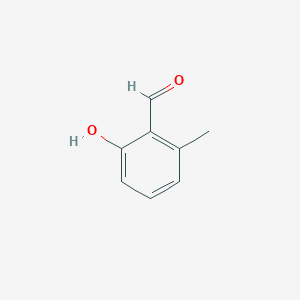

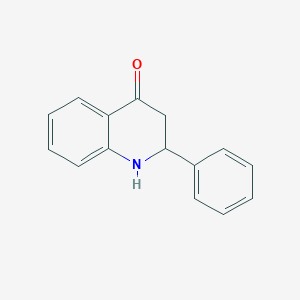

(R)-3-Methyl-pentanoic acid is a chiral compound that is significant in the synthesis of various biologically active compounds, including pheromones, medicinal products, and natural substances. It is a building block for the sex pheromone of Diabrotica undecimpunctata howardi and has been used to synthesize other chiral insect pheromones . The compound also plays a role in the biosynthesis of isoleucine, an essential amino acid, and is related to the esterifying acid of the pyrrolizidine alkaloid strigosine .

Synthesis Analysis

The synthesis of (R)-3-Methyl-pentanoic acid and its derivatives has been explored through various methods. One approach involves the use of enantiomerically pure methyl hydrogen (R)-3-methylglutarate as a precursor for synthesizing chiral pheromones and other biologically active compounds . Another method includes the stereoselective aldol reaction of doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, yielding (R)-3-hydroxy-4-methylpentanoic acid with high enantiomeric purity . Additionally, the production of chiral R-3-hydroxyalkanoic acids, which are structurally related to (R)-3-Methyl-pentanoic acid, has been achieved through the hydrolytic degradation of polyhydroxyalkanoate synthesized by Pseudomonas putida .

Molecular Structure Analysis

The molecular structure of (R)-3-Methyl-pentanoic acid and its derivatives has been studied in various contexts. For instance, the absolute configuration of 2,3-dihydroxy-3-methylpentanoic acid, an intermediate in the biosynthesis of isoleucine, has been determined to be 2R,3R . The structure of cyclic oligomers of (R)-3-hydroxyvaleric acid, which is closely related to (R)-3-Methyl-pentanoic acid, has been elucidated through X-ray crystallography, revealing the formation of helical structures that may be relevant to the role of these compounds as components of cellular ion channels .

Chemical Reactions Analysis

(R)-3-Methyl-pentanoic acid and its analogs participate in various chemical reactions. The compound has been used as a starting material for the synthesis of pheromones through reactions such as crotylboration . Additionally, the related (R)-3-hydroxyalkanoic acids have been obtained through saponification of their methylester derivatives, which were produced by acid methanolysis of polyhydroxyalkanoate copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-Methyl-pentanoic acid derivatives are crucial for their application in synthesis and biocatalysis. For example, the development of a practical biocatalytic process for (R)-2-Methylpentanol, which is structurally similar to (R)-3-Methyl-pentanoic acid, involves the enantiospecific reduction of racemic 2-methylvaleraldehyde, demonstrating the importance of understanding the physical properties for effective separation and purification . The improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester, another related compound, highlights the significance of optimizing reaction conditions to achieve high yields and purity for industrial production .

科学研究应用

香精和增塑剂生产: 戊酸的甲酯甲基戊酸酯用作美容护理、肥皂和洗衣粉中的香精。它还可以用作一种增塑剂 (陈、钟、李,2016).

药理应用: 化合物 (E)-5-[[[(3-吡啶基)[3-(三氟甲基)苯基]-亚甲基]氨基]氧基]戊酸已被研究其抑制血栓烷 A2 合成酶和阻断血栓烷 A2/前列腺素内过氧化物受体的能力,显示出治疗各种心血管疾病的潜力 (克莱克等人,1989).

病原体中的硫辛酸代谢: 硫辛酸是戊酸的衍生物,在细菌、真菌和原生动物病原体的代谢中发挥作用,影响它们的毒力和对生态位的适应性 (斯帕尔丁和普里格,2010).

除草活性: 已研究某些戊酸衍生物的除草活性,其中特定的立体异构体显示出更高的有效性 (布朗,1990).

电化学性质: 异亮氨酸的 N-苯甲酰衍生物,包括与 3-甲基戊酸相关的化合物,已被探索其在改善导电聚合物薄膜电化学性质方面的潜力,在储能材料中应用 (Kowsari 等人,2018).

细胞保护功效: 基于戊酸结构的硫辛酸类似物已被合成并评估其抗氧化和细胞保护特性,特别是在心脏缺血再灌注损伤模型中使用 (凯茨等人,2014).

天然产物合成中的合成应用: (R)-3-甲基戊酸衍生物已被用于天然产物和信息素的合成,展示了它们在合成有机化学中的用途 (拉奥等人,1987).

生物精炼和可持续化学: 已经进行了将 γ-戊内酯(一种与戊酸相关的化学物质)转化为戊酸的研究,使用可持续和环保的方法,突出了该化合物在绿色化学中的作用 (Al-Naji 等人,2020).

生物燃料生产: 对工程微生物的研究探索了从氨基酸底物合成戊醇异构体,包括 3-甲基-1-丁醇,表明这些化合物在生物燃料生产中的潜在应用 (坎恩和廖,2009).

对映选择性合成和手性研究: 对光学纯 3-羟基丁酸及其与戊酸密切相关的同系物进行合成和应用的研究,为手性化学和药物领域做出了贡献 (菊川等人,1987).

安全和危害

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, including any unanswered questions about the compound and how it could be used in future applications.

For a more specific analysis, you may need to consult scientific literature or databases that specialize in chemical information. If you have any other questions or need information on a different compound, feel free to ask!

属性

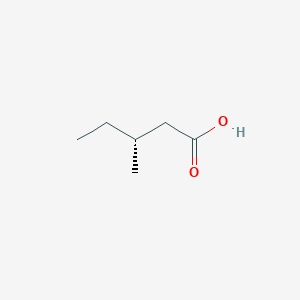

IUPAC Name |

(3R)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIDLTISMCAULB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Methyl-pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。